Cas no 52010-31-8 (N,N-Diisopropyl-4-bromo-3-methylbenzamide)

N,N-Diisopropyl-4-bromo-3-methylbenzamide is a brominated aromatic amide compound characterized by its diisopropylamide functional group and a methyl substituent at the 3-position of the benzene ring. This structure imparts steric hindrance, enhancing selectivity in synthetic applications, particularly in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The bromine atom at the 4-position serves as a versatile handle for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its stability under standard conditions and compatibility with various reaction conditions contribute to its utility in organic synthesis. The compound is typically handled under inert atmospheres to preserve reactivity.
N,N-Diisopropyl-4-bromo-3-methylbenzamide structure
52010-31-8 structure
Product Name:N,N-Diisopropyl-4-bromo-3-methylbenzamide
CAS No:52010-31-8
MF:C14H20BrNO
MW:298.218703269959
CID:856593
PubChem ID:46738685
Update Time:2025-06-15

N,N-Diisopropyl-4-bromo-3-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-N,N-diisopropyl-3-methylbenzamide
    • N,N-Diisopropyl-4-bromo-3-methylbenzamide
    • 4-bromo-3-methyl-N,N-di(propan-2-yl)benzamide
    • 52010-31-8
    • CCA01031
    • DTXSID00674341
    • MFCD09972126
    • DB-371235
    • CS-0211709
    • BS-23704
    • AKOS015838403
    • MDL: MFCD09972126
    • Inchi: 1S/C14H20BrNO/c1-9(2)16(10(3)4)14(17)12-6-7-13(15)11(5)8-12/h6-10H,1-5H3
    • InChI Key: ABTGXMCDXOHGOP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1C)C(N(C(C)C)C(C)C)=O

Computed Properties

  • Exact Mass: 297.07300
  • Monoisotopic Mass: 297.07283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Melting Point: NA
  • PSA: 20.31000
  • LogP: 4.01650

N,N-Diisopropyl-4-bromo-3-methylbenzamide Security Information

N,N-Diisopropyl-4-bromo-3-methylbenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N,N-Diisopropyl-4-bromo-3-methylbenzamide Suppliers

Amadis Chemical Company Limited
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(CAS:52010-31-8)N,N-Diisopropyl-4-bromo-3-methylbenzamide
Order Number:A871100
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:26
Price ($):468.0
Email:sales@amadischem.com

Additional information on N,N-Diisopropyl-4-bromo-3-methylbenzamide

Introduction to N,N-Diisopropyl-4-bromo-3-methylbenzamide (CAS No: 52010-31-8)

N,N-Diisopropyl-4-bromo-3-methylbenzamide, a compound with the chemical formula C13H19BrNO, is a significant molecule in the field of pharmaceutical and biochemical research. This compound, identified by its unique CAS number 52010-31-8, has garnered attention due to its structural properties and potential applications in drug development. The presence of both bromine and amide functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the creation of more complex molecules.

The benzamide core of N,N-Diisopropyl-4-bromo-3-methylbenzamide is a well-studied pharmacophore in medicinal chemistry. Benzamides are known for their role in various biological processes, including pain modulation and anti-inflammatory effects. The specific substitution pattern, featuring a bromine atom at the 4-position and a methyl group at the 3-position, enhances its reactivity and binding affinity to biological targets. This makes it a valuable scaffold for designing novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small molecules that can modulate neurological pathways. N,N-Diisopropyl-4-bromo-3-methylbenzamide has been explored as a potential candidate for its ability to interact with specific enzymes and receptors involved in neurodegenerative diseases. Studies have shown that benzamide derivatives can exhibit significant neuroprotective properties, making them promising candidates for further investigation.

The synthesis of N,N-Diisopropyl-4-bromo-3-methylbenzamide involves multi-step organic reactions, typically starting from commercially available aromatic precursors. The bromination step at the 4-position is crucial and requires precise control to avoid side reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. The amide formation step is another critical aspect, often carried out using coupling reagents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or HATU (1-hydroxybenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

The structural features of N,N-Diisopropyl-4-bromo-3-methylbenzamide make it an attractive building block for further derivatization. Researchers have been experimenting with various modifications to enhance its pharmacological properties. For instance, replacing the methyl group with other functional groups or introducing additional substituents can alter its bioactivity. These modifications are often guided by computational modeling and high-throughput screening techniques to identify the most potent derivatives.

One of the most exciting applications of N,N-Diisopropyl-4-bromo-3-methylbenzamide is in the field of antitumor research. Preliminary studies have suggested that benzamide derivatives can inhibit the growth of certain cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. The bromine atom in the molecule enhances its ability to interact with proteins involved in cancer metabolism, making it a promising candidate for further preclinical studies.

The role of N,N-Diisopropyl-4-bromo-3-methylbenzamide as an intermediate in drug development is not limited to oncology. It has also shown potential in treating inflammatory diseases and neurological disorders. The amide group provides a site for hydrogen bonding interactions with biological targets, which is crucial for drug efficacy. Additionally, the presence of both bromine and methyl groups allows for further functionalization, enabling the creation of molecules with tailored properties.

In conclusion, N,N-Diisopropyl-4-bromo-3-methylbenzamide (CAS No: 52010-31-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic methods, this compound is poised to play a crucial role in the development of next-generation drugs.

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Amadis Chemical Company Limited
(CAS:52010-31-8)N,N-Diisopropyl-4-bromo-3-methylbenzamide
A871100
Purity:99%
Quantity:100g
Price ($):468.0
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